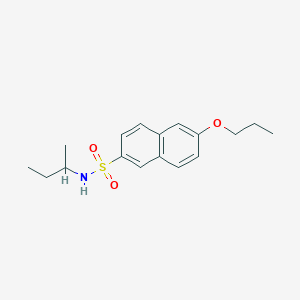
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPA-714, is a novel and potent ligand for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism and has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging.
Mécanisme D'action
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide binds to the TSPO in the brain, which is upregulated in various neurological disorders. TSPO is involved in the regulation of cellular energy metabolism and has been implicated in the pathogenesis of various neurological disorders. By selectively binding to TSPO, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide allows for the non-invasive imaging of TSPO expression in vivo using PET or SPECT.
Biochemical and physiological effects:
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to have a high affinity for TSPO and to be highly selective for TSPO over other mitochondrial proteins. It has also been shown to have good brain penetration and to be rapidly cleared from the body. 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to be safe and well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its high affinity and selectivity for TSPO, its ability to non-invasively image TSPO expression in vivo using PET or SPECT, and its safety and tolerability. The limitations of using 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in lab experiments include its cost, the need for specialized imaging equipment, and the need for trained personnel to perform the imaging studies.
Orientations Futures
There are several future directions for the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the field of neuroimaging. One direction is the development of new TSPO ligands with improved properties, such as higher affinity, selectivity, and brain penetration. Another direction is the use of 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide in the diagnosis and monitoring of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide could be used to study the role of TSPO in various cellular processes, such as inflammation and apoptosis.
Méthodes De Synthèse
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethoxybenzene with 4-methylsulfonyl chloride to form 2,5-dimethoxy-4-methylbenzenesulfonamide. The second step involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonamide with 2-pyridinecarboxaldehyde to form 2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide.
Applications De Recherche Scientifique
2,5-dimethoxy-4-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a diagnostic tool in the field of neuroimaging. It has been shown to selectively bind to the TSPO in the brain, which is upregulated in various neurological disorders. This allows for the non-invasive imaging of TSPO expression in vivo using positron emission tomography (PET) or single-photon emission computed tomography (SPECT).
Propriétés
Formule moléculaire |
C14H16N2O4S |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-12(20-3)13(9-11(10)19-2)21(17,18)16-14-6-4-5-7-15-14/h4-9H,1-3H3,(H,15,16) |
Clé InChI |
CULMRNUEDXLTRO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)






![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)
